Technical Whitepaper: Scalable Synthesis of 1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one via Weinreb Amide Intermediate
Technical Whitepaper: Scalable Synthesis of 1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one via Weinreb Amide Intermediate
Executive Summary & Strategic Rationale
1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one (CAS: 1256837-15-6) is a highly functionalized pyridine building block utilized in the development of advanced therapeutics, including PARP7 inhibitors[1] and TEAD modulators[2]. The molecule's orthogonal reactive sites—a bromo group for transition-metal-catalyzed cross-couplings, a methoxy group for electronic modulation, and an acetyl group for condensation reactions—make it an invaluable scaffold in medicinal chemistry.
The Causality of Synthetic Design: Direct addition of a Grignard reagent (methylmagnesium bromide) to the precursor methyl 5-bromo-6-methoxynicotinate is notoriously difficult to control, frequently resulting in over-addition to the tertiary alcohol. To establish a self-validating and high-yielding protocol, this guide employs the Nahm-Weinreb protocol[3]. By converting the ester to a Weinreb amide (N-methoxy-N-methylamide), the subsequent Grignard addition forms a stable, five-membered tetrahedral magnesium chelate. This chelate acts as a thermodynamic sink, completely halting further nucleophilic attack. The target methyl ketone is exclusively liberated only upon controlled acidic aqueous workup.
Retrosynthetic Analysis & Workflow
Figure 1: Three-step synthetic workflow from methyl 5-bromo-6-methoxynicotinate to target ketone.
Step-by-Step Experimental Methodologies
Phase 1: Saponification to 5-Bromo-6-methoxynicotinic acid
Objective: Hydrolyze the methyl ester under mild conditions to prevent nucleophilic aromatic substitution (SNAr) of the methoxy or bromo substituents.
-
Initialization: Charge a round-bottom flask with Methyl 5-bromo-6-methoxynicotinate (1.0 equiv).
-
Solvation: Suspend the solid in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (0.3 M concentration).
-
Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv) portion-wise at 25 °C. Causality Check: LiOH provides a milder, less aggressive hydroxide source compared to NaOH or KOH, minimizing the risk of displacing the sensitive 6-methoxy group.
-
Reaction: Stir the biphasic mixture vigorously for 4 hours at 25 °C. Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the ester peak disappears, and the acid mass ([M+H]⁺ m/z 232/234) dominates.
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the intermediate acid.
Phase 2: Synthesis of the Weinreb Amide
Objective: Form the N-methoxy-N-methylamide using a high-efficiency coupling reagent.
-
Initialization: Dissolve 5-Bromo-6-methoxynicotinic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.4 M) under an inert nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes.
-
Activation: Add HATU (1.2 equiv) in one portion. Causality Check: HATU is selected over traditional carbodiimides (EDC/DCC) due to the neighboring group participation of the azabenzotriazole nitrogen, which drastically accelerates the formation of the active ester and prevents degradation[4].
-
Coupling: Stir the activated ester solution for 15 minutes at 25 °C, then add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv). Stir for 12 hours at 25 °C. Self-Validation (IPC): LC-MS must indicate complete conversion to the Weinreb amide ([M+H]⁺ m/z 275/277).
-
Workup: Dilute with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Phase 3: Grignard Addition and Chelate Collapse
Objective: Execute a controlled nucleophilic acyl substitution.
-
Initialization: Dissolve the crude Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M) under a strict nitrogen atmosphere.
-
Thermal Control: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophilic Attack: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.5 equiv) dropwise over 30 minutes via a syringe pump. Causality Check: The slow addition at 0 °C ensures the immediate formation of the stable magnesium chelate, preventing localized heating that could disrupt the intermediate and lead to tertiary alcohol impurities.
-
Reaction: Allow the reaction to warm to 25 °C and stir for 2 hours. Self-Validation (IPC): TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the amide starting material.
-
Quench & Collapse: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Causality Check: The mildly acidic NH₄Cl protonates the oxygen atoms of the chelate, causing the tetrahedral intermediate to collapse exclusively into the target methyl ketone without promoting aldol condensations.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography to isolate 1-(5-Bromo-6-methoxypyridin-3-yl)ethan-1-one.
Figure 2: Mechanistic rationale for preventing over-addition via stable magnesium chelate formation.
Quantitative Data Summary
| Step | Starting Material | Reagents & Equivalents | Conditions | Expected Yield |
| 1. Saponification | Methyl 5-bromo-6-methoxynicotinate | LiOH·H₂O (2.0 eq) | THF/H₂O (3:1), 25 °C, 4h | 92 - 96% |
| 2. Amidation | 5-Bromo-6-methoxynicotinic acid | HN(OMe)Me·HCl (1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq) | DMF, 25 °C, 12h | 85 - 90% |
| 3. Grignard Addition | 5-Bromo-N,6-dimethoxy-N-methylnicotinamide | MeMgBr (1.5 eq) | THF, 0 °C to 25 °C, 2h | 80 - 88% |
References
1.[1] 1-(5-bromo-6-methoxypyridin-3-yl)ethanone | 1256837-15-6 - 摩熵化学 (PARP7 Inhibitors). Molaid. URL: 2.[2] WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators. Google Patents. URL: 3.[3] Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. ResearchGate. URL: 4.[4] JP5078212B2 - Compounds for targeting endothelial cells, compositions containing them and methods of use thereof (Carpino HATU Coupling). Google Patents. URL:
Sources
- 1. 1-(5-bromo-6-methoxypyridin-3-yl)ethanone - CAS号 1256837-15-6 - 摩熵化学 [molaid.com]
- 2. WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. JP5078212B2 - Compounds for targeting endothelial cells, compositions containing them and methods of use thereof - Google Patents [patents.google.com]
